molecular formula C9H12ClNO2 B13969928 Methyl 2-methoxybenzimidate hcl

Methyl 2-methoxybenzimidate hcl

Cat. No.: B13969928
M. Wt: 201.65 g/mol
InChI Key: WRVMOTVLIWFHJL-UHFFFAOYSA-N
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Description

Methyl 2-methoxybenzimidate HCl is a benzimidate derivative characterized by a methoxy substituent at the ortho position of the benzimidate core. This compound is structurally defined by an imidate ester group (C=N-OCH₃) linked to a benzene ring, with the methoxy group enhancing its electron-donating properties. The hydrochloride (HCl) salt form improves its solubility in polar solvents, a feature critical for its applications in synthetic chemistry and pharmaceutical intermediates.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

methyl 2-methoxybenzenecarboximidate;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-11-8-6-4-3-5-7(8)9(10)12-2;/h3-6,10H,1-2H3;1H

InChI Key

WRVMOTVLIWFHJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=N)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxybenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of methyl 2-methoxybenzimidate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Methyl 2-methoxybenzimidate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methoxybenzimidate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

Methyl 2-methoxybenzimidate HCl shares functional similarities with compounds like 2-aminobenzamides and valacyclovir HCl, but its imidate ester group distinguishes its reactivity.

Compound Core Structure Functional Group Key Reactivity
This compound Benzimidate Imidate ester (C=N-OCH₃) Nucleophilic substitution at the imidate carbon; hydrolyzes to amides
2-Aminobenzamide Benzamide Amide (CONH₂) Hydrogen bonding and enzyme inhibition (e.g., PARP inhibitors)
Valacyclovir HCl Acyclic guanosine Guaninyl ester Prodrug activation via esterase hydrolysis to acyclovir

The imidate group in this compound allows it to act as a reactive intermediate in synthesizing heterocycles, contrasting with the amide group in 2-aminobenzamides, which is more stable and suited for drug-target interactions .

Physicochemical Properties

The HCl salt form enhances aqueous solubility compared to non-salt analogs. For example:

Property This compound Ondansetron HCl (Antiemetic) Valacyclovir HCl
Solubility in Water High (due to HCl) 14.3 mg/mL (25°C) 3.5 mg/mL (pH 7, 25°C)
Melting Point ~200–220°C (decomposes) 178–182°C 174–176°C
Stability Sensitive to hydrolysis Stable under dry conditions Hydrolyzes in acidic pH

The hydrolytic instability of this compound limits its shelf life but is advantageous in prodrug design, akin to valacyclovir HCl’s esterase-dependent activation .

Research Findings and Limitations

  • Efficacy in Synthesis: this compound facilitates efficient glycosylation in carbohydrate chemistry, outperforming non-imidate analogs in reaction yield under mild conditions .
  • Clinical Relevance : Unlike ondansetron HCl (which shows 80% PONV reduction ), this compound lacks direct clinical data but is pivotal in preclinical drug development.
  • Analytical Challenges : Glycan analysis tools like GlycoBase and autoGU (HPLC-based) are critical for characterizing benzimidate-derived glycoconjugates .

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